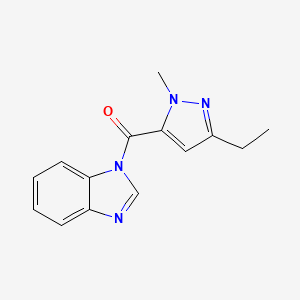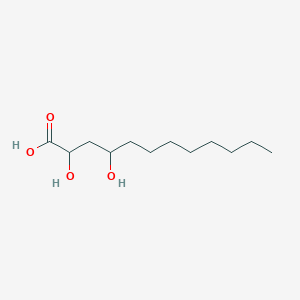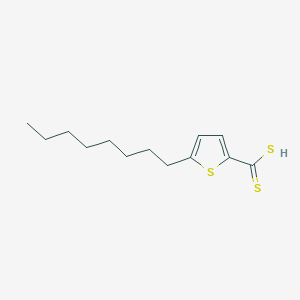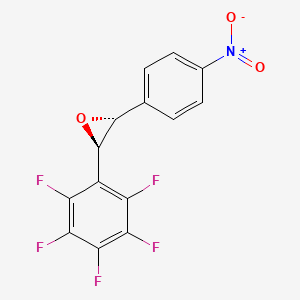
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a nitrophenyl group and a pentafluorophenyl group, making it a unique and potentially useful molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of such compounds may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane, low temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
Diols: From epoxide ring opening.
Amines: From nitro group reduction.
Functionalized Epoxides: From nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, epoxides are often studied for their potential biological activity. This compound could be investigated for its interactions with biological molecules and potential as a pharmaceutical intermediate.
Medicine
Industry
In the industrial sector, epoxides are used in the production of polymers, resins, and other materials. The unique properties of this compound could make it useful in developing specialized materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane would depend on its specific interactions with target molecules. Generally, epoxides can act as electrophiles, reacting with nucleophiles in biological systems. The nitrophenyl and pentafluorophenyl groups may influence the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-2-(4-nitrophenyl)-3-phenyl-oxirane: Similar structure but lacks the pentafluorophenyl group.
(2R,3S)-2-(4-nitrophenyl)-3-(4-fluorophenyl)oxirane: Contains a single fluorine atom instead of five.
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentachlorophenyl)oxirane: Chlorine atoms instead of fluorine.
Uniqueness
The presence of the pentafluorophenyl group in (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane makes it unique compared to other similar compounds
Propriétés
Formule moléculaire |
C14H6F5NO3 |
|---|---|
Poids moléculaire |
331.19 g/mol |
Nom IUPAC |
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane |
InChI |
InChI=1S/C14H6F5NO3/c15-8-7(9(16)11(18)12(19)10(8)17)14-13(23-14)5-1-3-6(4-2-5)20(21)22/h1-4,13-14H/t13-,14+/m1/s1 |
Clé InChI |
SSQZLLVFYLKCOY-KGLIPLIRSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]2[C@@H](O2)C3=C(C(=C(C(=C3F)F)F)F)F)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2C(O2)C3=C(C(=C(C(=C3F)F)F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


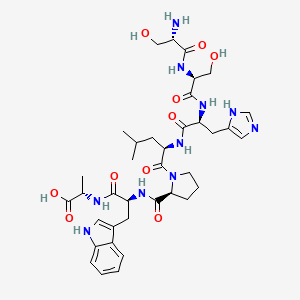
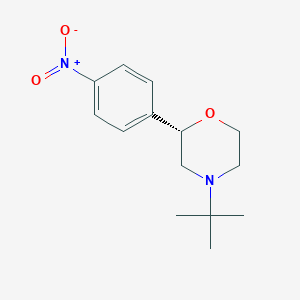
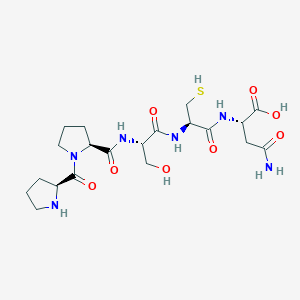
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)
![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
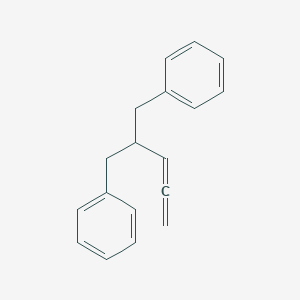
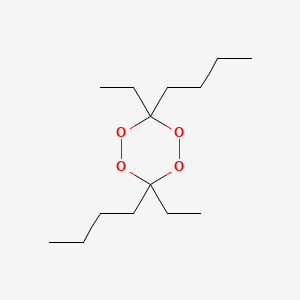
![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)
